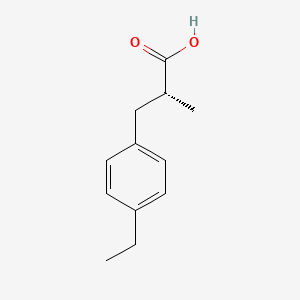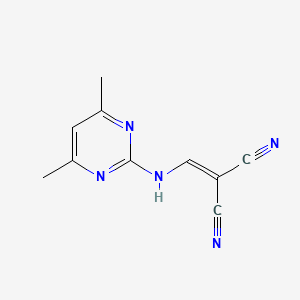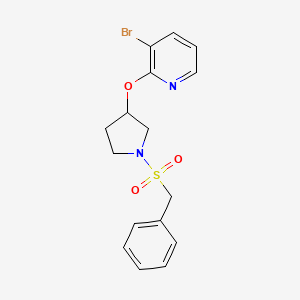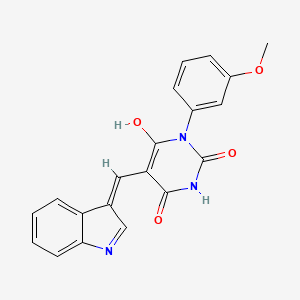
(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid, also known as Ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain, fever, and inflammation. It is one of the most widely used drugs in the world and is available over-the-counter in many countries. Ibuprofen is a chiral compound, meaning it has two enantiomers, (R)-ibuprofen and (S)-ibuprofen. (R)-ibuprofen is the active enantiomer and is responsible for the drug's therapeutic effects.
Wirkmechanismus
(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. There are two isoforms of COX, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for the production of prostaglandins that maintain normal physiological functions, such as protecting the stomach lining and regulating blood flow to the kidneys. COX-2 is inducible and is responsible for the production of prostaglandins that are involved in inflammation and pain. (2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid inhibits both COX-1 and COX-2, but at higher doses, it selectively inhibits COX-2.
Biochemical and Physiological Effects
(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid has a number of biochemical and physiological effects. In addition to inhibiting the production of prostaglandins, it also inhibits the production of thromboxane A2, which is involved in blood clotting. (2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid has been shown to reduce the risk of heart attack and stroke in patients with cardiovascular disease. It also has antioxidant properties and has been shown to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid is widely used in laboratory experiments due to its well-established pharmacological effects and low toxicity. It is relatively inexpensive and easy to obtain. However, its effects can vary depending on the dose and route of administration, and it can interact with other drugs and compounds.
Zukünftige Richtungen
There are many potential future directions for research on ibuprofen. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce its side effects. Another area of interest is the investigation of its effects on other physiological processes, such as inflammation in the brain and the immune system. Additionally, there is interest in exploring the potential of ibuprofen as a treatment for other conditions, such as cancer and Alzheimer's disease.
Synthesemethoden
(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid can be synthesized through various methods, including the Friedel-Crafts acylation of isobutylbenzene, the Grignard reaction of isobutylmagnesium chloride with benzophenone, and the reduction of ibuprofen methyl ketone with sodium borohydride. The most common method used in industry is the Friedel-Crafts acylation, which involves the reaction of isobutylbenzene with acetyl chloride in the presence of aluminum chloride.
Wissenschaftliche Forschungsanwendungen
(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid has been extensively studied in scientific research for its anti-inflammatory, analgesic, and antipyretic properties. It has been found to be effective in treating a variety of conditions, including osteoarthritis, rheumatoid arthritis, menstrual cramps, headaches, and fever. (2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid works by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever.
Eigenschaften
IUPAC Name |
(2R)-3-(4-ethylphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-10-4-6-11(7-5-10)8-9(2)12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZPPEQDIQJNFB-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[4-(4-chloro-1-methylpyrrole-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2880826.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2880827.png)





![7-(4-bromophenyl)-5-phenyl-N-(thiophen-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2880836.png)
![7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2880839.png)

![Methyl 3-[(2-hydroxy-4-methylsulfanylbutyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2880841.png)
![1-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2880842.png)
![2-Cyclopropyl-5-(thiophen-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2880846.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2880848.png)